Bis(2-mercaptoethyl)sulfone
Overview
Description
Bis(2-mercaptoethyl)sulfone is a symmetric bisthiol sulfone compound with the molecular formula C4H10O2S3 and a molecular weight of 186.30 g/mol . It is known for its utility in reducing disulfides in aqueous solutions and is a water-soluble reagent useful for the reduction of native disulfide bonds in proteins .
Mechanism of Action
Target of Action
Bis(2-mercaptoethyl)sulfone, also known as BMS, primarily targets disulfide bonds in proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.
Mode of Action
BMS interacts with its targets by acting as a reducing agent . It reduces disulfide bonds in proteins, leading to a change in their structure. This change can affect the function of the proteins, depending on the nature and role of the specific protein involved .
Biochemical Pathways
The reduction of disulfide bonds by BMS can affect various biochemical pathways, depending on the proteins involved. For instance, it has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions . The exact downstream effects would depend on the specific roles of these proteins in cellular processes.
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The reduction of disulfide bonds by BMS can lead to changes in protein structure and function. For example, it has been shown to reduce disulfide bonds in immunoglobulin and trypsinogen faster than dithiothreitol (DTT), a commonly used reducing agent . This could potentially lead to changes in the activity of these proteins.
Action Environment
The action of BMS is influenced by environmental factors such as pH. For instance, it has been shown to reduce disulfide bonds in proteins 5 to 7 times faster than DTT at pH 7 . This suggests that the efficacy and stability of BMS can be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Bis(2-mercaptoethyl)sulfone has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions . It is considered to be a superior reducing agent to DTT . The relatively less accessible disulfide bond in α-chymotrypsinogen A was reduced 2.3 times faster with this compound than with DTT at pH 7.0 .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the reduction of disulfide bonds in proteins . This can influence the conformation and activity of proteins, potentially affecting a wide range of biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-mercaptoethyl)sulfone can be synthesized through the oxidation of bis(2-mercaptoethyl) sulfide using hydrogen peroxide or other oxidizing agents. The reaction typically involves the following steps:
- Dissolving bis(2-mercaptoethyl) sulfide in an appropriate solvent such as methanol or ethanol.
- Adding hydrogen peroxide dropwise while maintaining the reaction temperature at around 0-5°C.
- Stirring the reaction mixture for several hours until the reaction is complete.
- Purifying the product by recrystallization from hexane or other suitable solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large-scale reactors to mix bis(2-mercaptoethyl) sulfide with hydrogen peroxide.
- Controlling the reaction temperature and pH to optimize yield and purity.
- Employing continuous purification techniques such as distillation or crystallization to isolate the final product .
Types of Reactions:
Reduction: this compound is primarily used as a reducing agent for disulfide bonds in proteins and other biomolecules.
Common Reagents and Conditions:
Reducing Agents: Hydrogen peroxide, sodium borohydride, and dithiothreitol are commonly used in reactions involving this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for the oxidation of this compound.
Major Products:
Reduction Products: Thiols and reduced proteins.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
Bis(2-mercaptoethyl)sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent for disulfide bonds in proteins.
2-Mercaptoethanol: Another reducing agent used in protein chemistry.
Tris(2-carboxyethyl)phosphine (TCEP): A water-soluble reducing agent that is more stable than bis(2-mercaptoethyl)sulfone but can be more expensive.
Uniqueness: this compound is unique due to its water solubility and effectiveness in reducing disulfide bonds under mild conditions. This makes it particularly useful in biological and medical applications where maintaining the integrity of the biomolecules is crucial .
Properties
IUPAC Name |
2-(2-sulfanylethylsulfonyl)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCBLUCVBSYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370769 | |
Record name | Bis(2-mercaptoethyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145626-87-5 | |
Record name | Bis(2-mercaptoethyl)sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-mercaptoethyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-thioethyl) sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-MERCAPTOETHYL)SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-mercaptoethyl)sulfone (BMS) compare to dithiothreitol (DTT) in reducing disulfide bonds in proteins?
A1: Research indicates that BMS reduces native disulfide bonds in proteins significantly faster than DTT at a neutral pH of 7. [] This faster reduction was observed in both accessible disulfide bonds, such as those found in immunoglobulin and trypsinogen, and less accessible ones, like the disulfide bond in α-chymotrypsinogen A. [] This suggests BMS might be a more efficient alternative to DTT for researchers working with protein disulfide bond reduction.
Q2: What are the advantages of using this compound (BMS) over N,N′-dimethyl-N,N′-bis(mercaptoacetyl)hydrazine (DMH) for disulfide bond reduction, despite their similar reduction rates?
A2: While both BMS and DMH exhibit comparable rates of disulfide bond reduction, BMS is favored for several reasons. Firstly, BMS is commercially available, making it readily accessible for research purposes. [] Secondly, BMS demonstrates superior physical characteristics compared to DMH. [] Finally, BMS possesses a higher reduction potential than DMH, potentially leading to more efficient disulfide bond cleavage. []
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